4-(3-Oxocyclobutyl)butyl benzoate
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Overview
Description
4-(3-Oxocyclobutyl)butyl benzoate is an organic compound with the molecular formula C15H18O3 It is a derivative of benzoic acid and contains a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxocyclobutyl)butyl benzoate typically involves the esterification of benzoic acid with 4-(3-oxocyclobutyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxocyclobutyl)butyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or cyclobutanone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(3-Oxocyclobutyl)butyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Oxocyclobutyl)butyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclobutyl ketone moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxocyclobutyl benzoate
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- 3-Hydroxycyclohexyl benzoate
Uniqueness
4-(3-Oxocyclobutyl)butyl benzoate is unique due to its specific structural features, such as the cyclobutyl ketone moiety and the butyl linker
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(3-oxocyclobutyl)butyl benzoate |
InChI |
InChI=1S/C15H18O3/c16-14-10-12(11-14)6-4-5-9-18-15(17)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
InChI Key |
XFAUJGUMRBDXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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